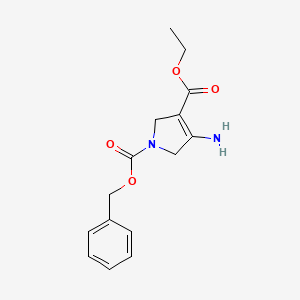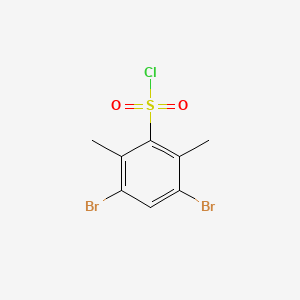
Dibrom-m-xylol-2-sulfochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibrom-m-xylol-2-sulfochlorid: is a chemical compound that belongs to the family of sulfonyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties and versatility in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibrom-m-xylol-2-sulfochlorid typically involves the bromination of m-xylene followed by sulfonation and chlorination. The reaction conditions often include the use of bromine and sulfuric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The industrial process also involves purification steps such as distillation and recrystallization to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Dibrom-m-xylol-2-sulfochlorid undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidized derivatives such as sulfonic acids or sulfonates.
Reduction Products: Reduced derivatives such as sulfonamides.
Scientific Research Applications
Dibrom-m-xylol-2-sulfochlorid has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a cross-linking agent in protein chemistry.
Medicine: It is employed in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dibrom-m-xylol-2-sulfochlorid involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can react with amino groups in proteins, leading to cross-linking and modification of protein function.
Comparison with Similar Compounds
Dibromomethane: A simple dibromo compound used in organic synthesis.
m-Xylene: The parent compound of Dibrom-m-xylol-2-sulfochlorid.
Sulfonyl Chlorides: A class of compounds with similar reactivity, such as methanesulfonyl chloride and benzenesulfonyl chloride.
Uniqueness: this compound is unique due to its combination of bromine and sulfonyl chloride groups, which provide distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
3,5-dibromo-2,6-dimethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2ClO2S/c1-4-6(9)3-7(10)5(2)8(4)14(11,12)13/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDBISCJHRJSCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)C)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
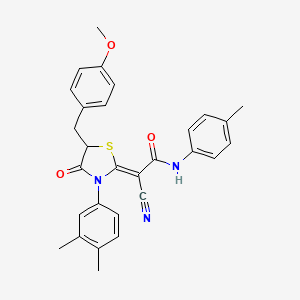
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)
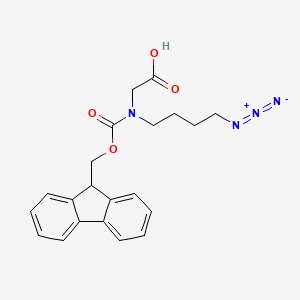

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2404489.png)
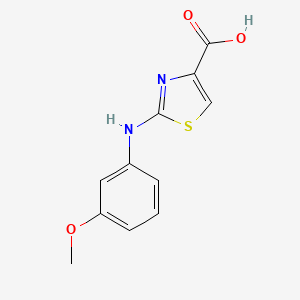

![N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2404494.png)

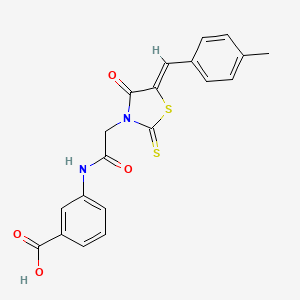
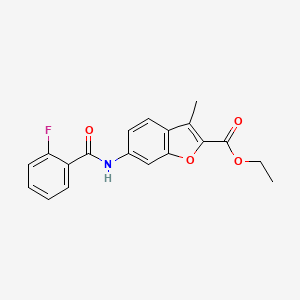
![1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B2404501.png)
